molecular formula C11H13NO5S B14808218 2-Cyclopropoxy-3-(methylsulfonamido)benzoic acid

2-Cyclopropoxy-3-(methylsulfonamido)benzoic acid

Cat. No.: B14808218
M. Wt: 271.29 g/mol
InChI Key: FFURKFHMLYIFSL-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol This compound is characterized by the presence of a cyclopropoxy group and a methylsulfonamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-3-(methylsulfonamido)benzoic acid typically involves the introduction of the cyclopropoxy and methylsulfonamido groups onto a benzoic acid derivative. One common method involves the use of cyclopropyl bromide and methylsulfonamide as starting materials. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-3-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Cyclopropoxy-3-(methylsulfonamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfonamido groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-3-(methylsulfonamido)benzoic acid is unique due to the presence of both cyclopropoxy and methylsulfonamido groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

2-cyclopropyloxy-3-(methanesulfonamido)benzoic acid

InChI

InChI=1S/C11H13NO5S/c1-18(15,16)12-9-4-2-3-8(11(13)14)10(9)17-7-5-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14)

InChI Key

FFURKFHMLYIFSL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1OC2CC2)C(=O)O

Origin of Product

United States

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